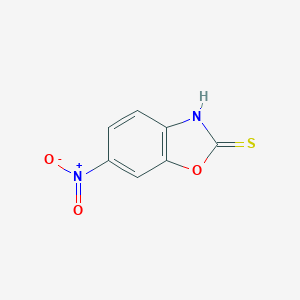

6-Nitro-benzooxazole-2-thiol

Übersicht

Beschreibung

6-Nitro-benzooxazole-2-thiol is a heterocyclic compound with the molecular formula C7H4N2O3S and a molecular weight of 196.18 g/mol . It is characterized by a benzoxazole ring substituted with a nitro group at the sixth position and a thiol group at the second position. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Nitro-benzooxazole-2-thiol can be synthesized through several methods. One common synthetic route involves the reaction of 2-amino-5-nitrophenol with potassium ethylxanthate . The reaction typically proceeds under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Another method involves the cyclization of 2-mercapto-6-nitrobenzoxazole using elemental sulfur and solvents . This method provides a high yield of the desired product and is often preferred for industrial-scale production.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Reduction of Nitro Group

The nitro group undergoes reduction to an amine using iron powder and ammonium chloride in ethanol/water:

-

Product : 6-Aminobenzo[d]oxazole-2-thiol (2c )

-

Mechanism : Acidic reduction via electron transfer from Fe⁰.

Reaction Pathway :

Smiles Rearrangement with Amines

Activation by chloroacetyl chloride enables functionalization via intramolecular Smiles rearrangement:

Example :

| Thiol Derivative | Amine | Product | Yield |

|---|---|---|---|

| 6-Nitro-benzooxazole-2-thiol | Aniline | N-Benzylbenzo[d]oxazol-2-amine | 71% |

Mechanism :

-

S-Alkylation forms a thioether intermediate.

-

Nucleophilic attack by benzoxazole nitrogen generates a spiro intermediate.

-

Rearomatization and hydrolysis yield N-substituted benzoxazoles .

Ring-Opening Reactions

In acidic media (glacial acetic acid), the benzoxazole ring opens to form benzoimidazole derivatives :

-

Conditions : Reflux, 6–12 h

-

Example : Reaction with hydrazine yields 5-nitro-1H-benzo[d]imidazole-2-thiol .

Alkylation and Acylation

The thiol group undergoes alkylation with bromoalkylamines under basic conditions:

-

Conditions : 70–120°C, 2–4 h

-

Products : Mixtures of monoalkylated (9 ) and disulfide (10 ) compounds, depending on temperature .

Temperature Effect :

| Temperature (°C) | Major Product | Yield |

|---|---|---|

| 70 | 9 + 10 | 40% |

| 120 | 10 (disulfide) | 75% |

Thiol-Disulfide Exchange

Oxidative conditions promote disulfide bond formation:

Catalytic Functionalization

Green methods using imidazolium chlorozincate ionic liquids facilitate benzoxazole derivatization:

Wissenschaftliche Forschungsanwendungen

Chemistry

6-Nitro-benzooxazole-2-thiol is utilized as:

- A building block for synthesizing more complex heterocyclic compounds.

- A ligand in coordination chemistry, facilitating the formation of metal complexes with potential applications in catalysis and material science.

The compound exhibits various biological activities:

- Antimicrobial Properties: It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with reported minimum inhibitory concentration (MIC) values in the low microgram per milliliter range against pathogens like Staphylococcus aureus and Escherichia coli.

- Antifungal Activity: Demonstrated efficacy against fungal strains such as Candida albicans and Aspergillus niger.

- Anticancer Potential: Studies indicate that it can induce apoptosis in cancer cells by targeting DNA topoisomerases, which are crucial for DNA replication and repair processes .

Medicinal Applications

Clinical investigations have highlighted its potential in:

- Developing new antibiotics and antifungal agents due to its antimicrobial properties.

- Anticancer therapies, where it acts on specific cellular pathways involved in cancer progression.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Antimicrobial Activity:

- Anticancer Research:

-

Molecular Docking Studies:

- These studies suggest that this compound forms stable complexes with DNA topoisomerases, indicating its potential as an effective inhibitor in therapeutic settings.

Wirkmechanismus

The mechanism of action of 6-Nitro-benzooxazole-2-thiol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The thiol group can form covalent bonds with proteins and enzymes, inhibiting their activity and disrupting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Nitrobenzoxazole

- 2-Mercaptobenzoxazole

- 6-Nitrobenzothiazole

- 2-Mercaptobenzothiazole

Comparison

6-Nitro-benzooxazole-2-thiol is unique due to the presence of both a nitro group and a thiol group, which confer distinct reactivity and biological activity. Compared to 6-Nitrobenzoxazole, the thiol group in this compound allows for additional chemical modifications and interactions. Similarly, compared to 2-Mercaptobenzoxazole, the nitro group enhances its antimicrobial and cytotoxic properties .

Biologische Aktivität

6-Nitro-benzooxazole-2-thiol is a compound belonging to the benzoxazole family, known for its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-aminophenol with nitro-substituted electrophiles. Various synthetic routes have been explored to optimize yield and purity. For instance, one method employs the Smiles rearrangement, which facilitates the formation of thiol derivatives from benzoxazole precursors through nucleophilic attack mechanisms .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various human cancer cell lines. The compound's efficacy was evaluated using the MTT assay, where it showed IC50 values indicating its potential as a chemotherapeutic agent. For example, in vitro tests revealed that derivatives of benzoxazole compounds had comparable or superior activity against colorectal carcinoma (HCT116) cells compared to standard treatments like 5-fluorouracil .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-Nitro | HCT116 | 24.5 | |

| Compound A | PC-3 (Prostate) | 18.0 | |

| Compound B | HeLa (Cervical) | 30.0 |

Antibacterial Activity

The antibacterial properties of this compound were assessed against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard tube dilution techniques. Compounds derived from benzoxazole exhibited potent antibacterial activity, with some achieving MIC values comparable to established antibiotics like ofloxacin .

Table 2: Antibacterial Activity of Benzoxazole Derivatives

| Compound | Bacteria | MIC (µM) | Reference |

|---|---|---|---|

| 6-Nitro | Bacillus subtilis | 1.14 × 10^-3 | |

| Compound C | Escherichia coli | 1.40 × 10^-3 | |

| Compound D | Pseudomonas aeruginosa | 2.57 × 10^-3 |

Antifungal Activity

In addition to its antibacterial and anticancer properties, the compound has shown antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The antifungal efficacy was also evaluated using MIC determination, revealing promising results that suggest potential therapeutic applications in treating fungal infections .

Structure-Activity Relationships (SAR)

The biological activity of benzoxazole derivatives is influenced by their structural modifications. Substituents at various positions on the benzoxazole ring can enhance or diminish activity. For example:

- N-methylpiperazine substitution at specific positions improved solubility and maintained anticancer potency.

- Electron-withdrawing groups generally enhanced antibacterial activity against certain pathogens.

- The presence of hydroxyl groups was found to improve anticancer efficacy in some derivatives .

Figure 1: Structure-Activity Relationship Overview

SAR Overview

Case Studies

Several case studies have highlighted the effectiveness of benzoxazole derivatives in clinical settings:

- Study on Colorectal Cancer : A derivative containing a nitro group showed significant inhibition of tumor growth in xenograft models.

- Antibacterial Efficacy : Clinical isolates of E. coli demonstrated susceptibility to modified benzoxazole compounds, suggesting their potential use in treating resistant infections.

Eigenschaften

IUPAC Name |

6-nitro-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3S/c10-9(11)4-1-2-5-6(3-4)12-7(13)8-5/h1-3H,(H,8,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVNWXZRBBCASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366432 | |

| Record name | 2-Mercapto-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14541-93-6 | |

| Record name | 2-Mercapto-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.